6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
The compound “(1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid” is a related compound . It has a molecular weight of 139.95 and is stored under an inert atmosphere, in a freezer, under -20C .
Synthesis Analysis
In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
Chemical Reactions Analysis
In a study, the compound “1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)” was determined by X-ray diffraction . The herbicidal activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activity
- Cytotoxic Activity : The synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives showed significant cytotoxic activities against human liver cancerous cell lines (HepG2) and human breast cancerous cell lines (MDA-MB-231). Quantum chemical calculations were also performed to find molecular properties, indicating a potential for drug discovery (Kökbudak et al., 2020).
- Antimicrobial and Insecticidal Potential : A study on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation revealed their insecticidal and antibacterial potential against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
- Antiviral Evaluation : Novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), showcasing the versatility of these compounds in developing antiviral agents (Shamroukh et al., 2007).
- Anticancer Agents : Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents highlighted their efficacy in inhibiting cancer cell growth, with some compounds exhibiting higher anticancer activity than reference drugs (Hafez et al., 2016).
Mechanism of Action
The compound “1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)” had an excellent inhibition effect on barnyard grass in a greenhouse experiment . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .
Safety and Hazards
Properties
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-5-3-7(13(2)12-5)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPLIHXJDMYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=S)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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